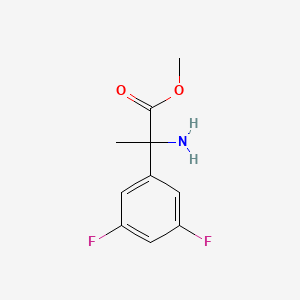

Methyl 2-amino-2-(3,5-difluorophenyl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

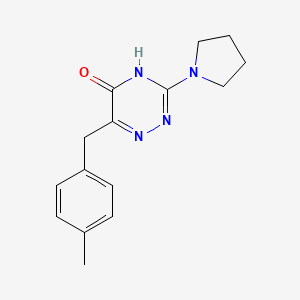

“Methyl 2-amino-2-(3,5-difluorophenyl)propanoate” is a chemical compound with the molecular formula C10H11F2NO2 . It is also known by its common name "this compound (WXFC0653)" .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a methyl ester group (-COOCH3), an amino group (-NH2), and a 3,5-difluorophenyl group. The exact structure can be determined using techniques like NMR or X-ray crystallography .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 215.1966464 . It has a predicted density of 1.253±0.06 g/cm3 and a predicted boiling point of 244.8±35.0 °C .科学的研究の応用

Nonlinear Optical Applications

Methyl 2-amino-2-(3,5-difluorophenyl)propanoate and its derivatives are significant in the field of nonlinear optics. For example, large single crystals of mixed methyl-(2,4-dinitrophenyl)-amino-propanoate (MAP) and 2-methyl-4-nitroaniline (MNA) have been developed for nonlinear optical applications. These crystals demonstrate high optical quality suitable for the fabrication of optical devices, highlighting the compound's importance in advancing optical technology (Zhang, Batra, & Lal, 1994).

Stereoselective Synthesis

The compound plays a crucial role in stereoselective synthesis, as seen in the development of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for synthesizing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. The efficient production of this material showcases the compound's utility in creating pharmacologically important substances (Zhong et al., 1999).

Reactions with Nucleophiles

Investigations into the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles have led to the formation of various acyclic and heterocyclic compounds. These findings contribute to the broader understanding of the compound's reactivity and its potential for creating novel chemical entities, which could have implications in medicinal chemistry and material science (Sokolov & Aksinenko, 2010).

Molecular Docking and Biological Activity Studies

This compound derivatives have been explored through molecular docking, vibrational, structural, electronic, and optical studies. Such research indicates their potential as nonlinear optical materials due to their high dipole moment and hyperpolarizabilities. Additionally, auto-dock studies suggest these compounds might inhibit Placenta growth factor (PIGF-1), indicating possible pharmacological importance (Vanasundari et al., 2018).

Polymorphism and Pharmaceutical Analysis

The compound and its related molecules have been studied for their polymorphic forms, which is vital for the pharmaceutical industry. For example, polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride were characterized, shedding light on challenges in analytical and physical characterization techniques for investigational pharmaceutical compounds (Vogt et al., 2013).

Safety and Hazards

The safety information available indicates that “Methyl 2-amino-2-(3,5-difluorophenyl)propanoate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

特性

IUPAC Name |

methyl 2-amino-2-(3,5-difluorophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-10(13,9(14)15-2)6-3-7(11)5-8(12)4-6/h3-5H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSLSMFDIOJPGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2725515.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2725516.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2725517.png)

![1-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2725526.png)

![4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2725527.png)

![Ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2725529.png)

![6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2725531.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine](/img/structure/B2725533.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2725536.png)